(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride
CAS No.: 178955-07-2
Cat. No.: VC0186843
Molecular Formula: C10H14ClN
Molecular Weight: 183.679
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 178955-07-2 |
---|---|
Molecular Formula | C10H14ClN |
Molecular Weight | 183.679 |
IUPAC Name | 2,3-dihydro-1H-inden-2-ylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H13N.ClH/c11-7-8-5-9-3-1-2-4-10(9)6-8;/h1-4,8H,5-7,11H2;1H |
Standard InChI Key | FBTMKYSIJBFIBH-UHFFFAOYSA-N |
SMILES | C1C(CC2=CC=CC=C21)CN.Cl |
Introduction
CAS Registry Number
The unique CAS (Chemical Abstracts Service) number for this compound is 129766-97-8, which serves as a universal identifier for chemical substances.
Physical and Chemical Properties
Basic Physical Properties
The physical properties of (2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Formula | C10H13N·HCl |
Molecular Weight | 183.68 g/mol |
Physical State | Solid |
Appearance | White crystalline powder |
Solubility | Soluble in water |
The compound's crystalline nature and solubility profile make it suitable for laboratory handling and solution-phase reactions.
Chemical Stability
(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride is chemically stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents to prevent decomposition.
Reactivity Profile
The compound exhibits reactivity typical of amines, including nucleophilic substitution reactions and acid-base interactions. The hydrochloride salt ensures stability but can dissociate under basic conditions to release free amine.
Synthesis Pathways
General Synthetic Approach
The synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride typically involves the functionalization of an indene precursor. A common route includes:
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Hydrogenation: Reduction of indene to form 2,3-dihydroindene.
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Aminomethylation: Introduction of a methanamine group at the second position using reagents such as formaldehyde and ammonium chloride.
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Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.
Reaction Conditions
The reactions are typically carried out under controlled temperatures (20–80°C) with catalysts such as palladium or nickel for hydrogenation steps.
Applications
Use in Organic Synthesis
(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride serves as a versatile intermediate in organic synthesis due to its nucleophilic amine group and stable indene framework.
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